molecular formula C20H22N4O2 B8324761 prop-1-en-2-yl 3-tert-butyl-1-(quinolin-6-yl)-1H-pyrazol-5-ylcarbamate

prop-1-en-2-yl 3-tert-butyl-1-(quinolin-6-yl)-1H-pyrazol-5-ylcarbamate

Cat. No.: B8324761
M. Wt: 350.4 g/mol
InChI Key: PHGLRRUAPGNRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-1-en-2-yl 3-tert-butyl-1-(quinolin-6-yl)-1H-pyrazol-5-ylcarbamate is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

prop-1-en-2-yl N-(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)carbamate

InChI

InChI=1S/C20H22N4O2/c1-13(2)26-19(25)22-18-12-17(20(3,4)5)23-24(18)15-8-9-16-14(11-15)7-6-10-21-16/h6-12H,1H2,2-5H3,(H,22,25)

InChI Key

PHGLRRUAPGNRTD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)OC(=O)NC1=CC(=NN1C2=CC3=C(C=C2)N=CC=C3)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-tert-butyl-2-quinolin-6-yl-2H-pyrazol-3-ylamine from Example B3 (1.00 g, 3.8 mmol) in THF (20 mL) was cooled to −78° C. and treated with lithium bis(trimethylsilyl)amide (1.0 M in THF, 7.5 mL, 7.5 mmol). The resultant mixture was stirred at −78° C. for 30 min. Isopropenyl chloroformate (0.45 mL, 0.41 mmol) was added and stirring was continued at −78° C. for 30 min. The reaction mixture was quenched at −78° C. with aq HCl (2 N, 4 mL, 8 mmol), was warmed to RT and partitioned between water (200 mL) and EtOAc (200 mL). The organic layer was separated, washed with brine, dried (MgSO4), concentrated in vacuo and purified by silica gel chromatography to provide prop-1-en-2-yl 3-tert-butyl-1-(quinolin-6-yl)-1H-pyrazol-5-ylcarbamate (0.5 g, 38% yield). MS (ESI) m/z: 351.2 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.45 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
reactant
Reaction Step Five

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